molecular formula C22H20Br2 B6291252 2',7'-Dibromospiro[adamantane-2,9'-fluorene] CAS No. 727730-32-7

2',7'-Dibromospiro[adamantane-2,9'-fluorene]

Cat. No. B6291252
CAS RN: 727730-32-7
M. Wt: 444.2 g/mol
InChI Key: GBYFBOKDJPIZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,7’-Dibromospiro[adamantane-2,9’-fluorene] is a chemical compound with the CAS number 727730-32-7 . It has a molecular weight of 444.21 .


Molecular Structure Analysis

The molecular formula of 2’,7’-Dibromospiro[adamantane-2,9’-fluorene] is C22H20Br2 . The InChI code is 1S/C22H20Br2/c23-16-1-3-18-19-4-2-17 (24)11-21 (19)22 (20 (18)10-16)14-6-12-5-13 (8-14)9-15 (22)7-12/h1-4,10-15H,5-9H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 444.2 g/mol . It has a XLogP3-AA value of 7.8, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass is 443.99113 g/mol and the monoisotopic mass is 441.99318 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 24 .

Scientific Research Applications

Blue-Light-Emitting Devices

2',7'-Dibromospiro[adamantane-2,9'-fluorene] derivatives have been utilized in creating stable organic blue-light-emitting devices. A study by Tseng et al. (2005) developed a synthetic route for a dibrominated monomer, which was polymerized to form a fluorene-based homopolymer. This polymer exhibited stable blue emission in solid state and was used in light-emitting diode devices, demonstrating efficient blue emission and good thermal stability.

Electron Transport Material in Multilayer LED

The precursor route for 2,7-Poly(9-fluorenone), a unique electron-deficient conjugated polymer, has utilized 2,7-dibromospiro[adamantane-2,9'-fluorene] derivatives. Uckert et al. (1999) described the preparation of this polymer via a precursor polymer, highlighting its potential application as an electron transport material in multilayer LED structures (Uckert et al., 1999).

Functionalized Adamantanes in Medicinal Therapeutics

Jasys et al. (2000) explored the preparation of fluoroadamantane acids and amines, assessing their potential in medicinal therapeutics. This study showed how functionalized adamantanes, including those related to 2',7'-Dibromospiro[adamantane-2,9'-fluorene], could be used in designing effective therapeutics (Jasys et al., 2000).

Fluorene Copolymers in Blue Light Emitting Devices

Li et al. (2006) synthesized fluorene-adamantane copolymers to address the issues of color stability and low current efficiency in blue fluorene homo-polymer light-emitting diodes. By introducing adamantane units, they effectively reduced interactions between fluorene units, enhancing the blue emission and efficiency of these devices (Li et al., 2006).

Detection of Trace DNT Explosives

A novel fluorene-based conjugated polymer containing adamantane moieties was developed for the detection of trace 2,4-dinitrotoluene (DNT) vapor. Leng & Wu (2012) reported that this polymer showed higher fluorescence quenching sensitivity towards DNT in films, demonstrating its potential application in explosive detection (Leng & Wu, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2',7'-dibromospiro[adamantane-2,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2/c23-16-1-3-18-19-4-2-17(24)11-21(19)22(20(18)10-16)14-6-12-5-13(8-14)9-15(22)7-12/h1-4,10-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYFBOKDJPIZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.